3,4,4-Trichloro-3-butenal
Overview
Description
3,4,4-Trichloro-3-butenal is an organic compound with the molecular formula C4H3Cl3O
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,4-Trichloro-3-butenal can be synthesized through the chlorination of butenal. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous flow process where butenal is fed into a reactor along with chlorine gas. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichloro-3-butenal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3,4,4-trichloro-3-butenoic acid.
Reduction: Reduction of this compound can yield 3,4,4-trichlorobutanol.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,4-trichloro-3-butenoic acid.
Reduction: 3,4,4-trichlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Research has explored its effects on biological systems, particularly its potential as a biocide.
Medicine: Studies have investigated its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,4,4-Trichloro-3-butenal exerts its effects involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biocidal activity. The molecular targets include enzymes and other proteins with nucleophilic functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4-Trichloro-3-butenoic acid
- 3,4,4-Trichlorobutanol
- 3,4,4-Trichloro-3-butenoates
Uniqueness
3,4,4-Trichloro-3-butenal is unique due to its highly reactive aldehyde group combined with multiple chlorine atoms. This combination makes it a versatile intermediate for various chemical reactions and applications. Its reactivity and potential for forming multiple derivatives distinguish it from other similar compounds.
Properties
IUPAC Name |
3,4,4-trichlorobut-3-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O/c5-3(1-2-8)4(6)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVCLOCRWBFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338933 | |
Record name | 3,4,4-Trichloro-3-butenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108562-62-5 | |
Record name | 3,4,4-Trichloro-3-butenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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